E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline
CAS No.:
Cat. No.: VC18371427
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11ClN2O2 |
|---|---|
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | 2-chloro-6-ethyl-3-[(E)-2-nitroethenyl]quinoline |
| Standard InChI | InChI=1S/C13H11ClN2O2/c1-2-9-3-4-12-11(7-9)8-10(13(14)15-12)5-6-16(17)18/h3-8H,2H2,1H3/b6-5+ |
| Standard InChI Key | KRSRXIKQNHXKCQ-AATRIKPKSA-N |
| Isomeric SMILES | CCC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/[N+](=O)[O-] |
| Canonical SMILES | CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline core—a bicyclic system comprising a benzene ring fused to a pyridine ring—with three critical substituents:
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Chlorine at position 2, enhancing electrophilic reactivity.
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Ethyl group at position 6, contributing to lipophilicity and metabolic stability.
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(E)-2-nitrovinyl group at position 3, introducing conjugation and redox-sensitive functionality .
The stereochemistry of the nitrovinyl group (E-configuration) is crucial for maintaining planar geometry, which facilitates π-π interactions with biological targets .
Physicochemical Profile
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Solubility: Limited aqueous solubility due to high lipophilicity (LogP ≈ 3.2), necessitating formulation strategies for in vivo applications .
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Stability: Susceptible to photodegradation under UV light, requiring storage in amber vials .
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Spectroscopic Characteristics:
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions (Scheme 1):
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Quinoline Core Formation: Condensation of 6-ethylaniline (1a) with ethyl acetoacetate (2) in polyphosphoric acid (PPA) yields 4-hydroxyquinoline 3a .
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Chlorination: Treatment with POCl₃ converts 3a to 2,4-dichloroquinoline 4a (yield: 90–95%) .
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Nitrovinyl Introduction: Heck coupling of 4a with nitroethylene under palladium catalysis installs the (E)-nitrovinyl group (yield: 60–70%) .
Key Optimization Steps:
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Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes .
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Solid supports (e.g., K10 clay) improve yields by 15–20% compared to solution-phase reactions .
Table 1: Comparative Synthesis Yields Under Varied Conditions
| Condition | Yield (%) | Time (h) |
|---|---|---|
| Conventional Heating | 60 | 12 |
| Microwave (350 W) | 75 | 0.5 |
| K10 Clay Support | 85 | 0.5 |
Biological Activity and Mechanism of Action
Table 2: Antiplasmodial Activity of Selected Styrylquinolines
| Compound | EC₅₀ (nM) | Selectivity Index |
|---|---|---|
| UCF501 | 41.2 | >200 |
| Compound 24 | 10.9 | >300 |
| Chloroquine (CQ) | 20.0 | 50 |
Other Pharmacological Effects
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Anticancer Potential: Nitrovinylquinolines inhibit tubulin polymerization (IC₅₀: 1.2 µM in MCF-7 cells).
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Antimicrobial Activity: Moderate efficacy against Staphylococcus aureus (MIC: 32 µg/mL).
Structure-Activity Relationships (SAR)
Substituent Effects
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C6 Ethyl Group: Enhances metabolic stability compared to methyl or hydrogen analogs (t₁/₂: 4.2 vs. 1.8 hours) .
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Nitrovinyl Moiety: Critical for redox cycling; reduction to amine derivatives abolishes activity .
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Chlorine at C2: Improves target binding via halogen bonding (ΔG: −8.2 kcal/mol) .
Electronic and Steric Considerations
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Electron-withdrawing groups (e.g., -NO₂) at C3 increase electrophilicity, enhancing covalent interactions with cysteine residues in target enzymes .
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Bulky substituents at C6 reduce blood-brain barrier permeability, minimizing neurotoxicity.
Comparative Analysis with Quinoline Derivatives
Table 3: Key Comparisons with Clinically Relevant Quinolines
| Compound | Target | EC₅₀ (nM) | Limitations |
|---|---|---|---|
| Chloroquine | Heme detoxification | 20.0 | Widespread resistance |
| Mefloquine | PfCRT | 15.0 | Neuropsychiatric effects |
| E-2-Chloro-6-ethyl... | Mitochondria | Pending | Photolability |
Future Directions and Challenges
Priority Research Areas
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Mechanistic Studies: Elucidate the exact molecular target using CRISPR-Cas9 knockout libraries .
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Prodrug Development: Mask the nitro group as a bioreversible prodrug (e.g., nitroreductase-sensitive esters) to improve safety .
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Formulation Advances: Nanoencapsulation in liposomes to enhance aqueous solubility and reduce photodegradation.
Regulatory Considerations
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